molecular formula C9H12Br2O3S B3343461 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene CAS No. 530116-59-7

2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene

Cat. No.: B3343461
CAS No.: 530116-59-7
M. Wt: 360.06 g/mol
InChI Key: OKMDLJUUIYXCAA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene is an organic compound with the molecular formula C9H12Br2O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a 2-(2-methoxyethoxy)ethoxy group at the 3 position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene typically involves a multi-step process starting from glycol monomethyl ether glycol. The general synthetic route is as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or lithium reagents.

    Polymerization: Catalysts such as nickel or palladium complexes are often used in polymerization reactions.

Major Products

Scientific Research Applications

2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene primarily involves its ability to participate in polymerization reactions. The bromine atoms at the 2 and 5 positions are reactive sites that can undergo coupling reactions, leading to the formation of polythiophenes. These polythiophenes exhibit unique electronic properties due to the conjugated π-electron system of the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene is unique due to the combination of bromine atoms and the 2-(2-methoxyethoxy)ethoxy group. This combination enhances its solubility and reactivity, making it a valuable monomer for the synthesis of advanced materials with desirable electronic properties .

Properties

IUPAC Name

2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2O3S/c1-12-2-3-13-4-5-14-7-6-8(10)15-9(7)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMDLJUUIYXCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

530116-60-0
Details Compound: Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer
Record name Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530116-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80889193
Record name 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530116-59-7
Record name 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530116-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,5-dibromo-3-(2-(2-methoxyethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530116597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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